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The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is
frequently dysregulated in a variety of cancers, making it a compelling target for therapeutic
intervention.[1][2][3] Two notable inhibitors that have been evaluated in clinical settings are CB-
103 (Limantrafin) and Crenigacestat (LY3039478). While both aim to abrogate Notch signaling,
they do so through fundamentally different mechanisms, leading to distinct efficacy and safety
profiles. This guide provides a detailed, data-driven comparison of these two agents to inform
researchers and drug development professionals.

Mechanism of Action: A Tale of Two Inhibition
Strategies

The most significant distinction between CB-103 and Crenigacestat lies in their point of
intervention within the Notch signaling cascade.

o Crenigacestat (LY3039478) is a potent, orally available small-molecule inhibitor of gamma-
secretase (GS).[4][5] Gamma-secretase is a multi-protein enzyme complex responsible for
the final proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular
Domain (NICD).[2][4] By inhibiting this enzyme, Crenigacestat prevents the generation of
active NICD, thereby blocking downstream signal transduction.[4]
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e CB-103 (Limantrafin) is a first-in-class, oral pan-Notch inhibitor that acts further downstream.
[6][7] It functions as a protein-protein interaction inhibitor, selectively disrupting the formation
of the Notch transcriptional activation complex.[6][7][8] Specifically, it blocks the interaction
between the cleaved NICD and the transcription factor CSL (CBF1/Su(H)/LAG-1), preventing
the recruitment of co-activators and subsequent transcription of Notch target genes.[7][8]
This unique mechanism allows CB-103 to bypass resistance mechanisms associated with
gamma-secretase inhibitors (GSls), such as mutations that lead to ligand-independent Notch
activation.[9][10]
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Caption: Notch signaling pathway and inhibitor targets.
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Preclinical Efficacy: In Vitro and In Vivo Studies

Both compounds have demonstrated anti-tumor activity in preclinical models, though their

characterization has been in different cancer types.

In Vitro Potency

Crenigacestat has been shown to be an exquisitely potent inhibitor of NICD cleavage, with

IC50 values in the low nanomolar range across various cell lines.[11] Data for CB-103 is often

presented in terms of effective concentrations for inhibiting cell growth or sphere formation,

which are typically in the higher nanomolar to low micromolar range.[10][12]

Compound Assay/Cell Line  Metric Result Reference
] Tumor Cell Lines  IC50 (NICD
Crenigacestat ~1 nM [11][13]
(general) Cleavage)
IC50 (N1ICD
SW480 (Colon) 0.1 nM [14]
Cleavage)
HEL 92.1.7
. IC50 (N1ICD
(Erythroleukemia 0.23 nM [14]
) Cleavage)
U-87-MG IC50 (N1ICD
) 0.28 nM [11][14]
(Glioblastoma) Cleavage)
K07074 (Murine 100 nM (effective
] EC (Cell Growth) [13]
Liver Tumor) dose)
] EC (Growth 10 nM - 25 uM
CB-103 T-ALL Cell Lines o [15]
Inhibition) (range)
MCF-7,
EC (Synergy
HCC1187 150 nM - 10 pM [10][12]

(Breast Cancer)

Screen)

Table 1: Comparative In Vitro Activity of Crenigacestat and CB-103.

In Vivo Models
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In animal models, both drugs have shown the ability to inhibit tumor growth. Crenigacestat
demonstrated efficacy in a clear cell renal cell carcinoma (CCRCC) xenograft model, leading to
delayed tumor growth and increased survival.[11][13] CB-103 has shown anti-tumor activity in
xenograft models of T-ALL and, notably, in GSI-resistant triple-negative breast cancer (TNBC)
models.[6][15] Furthermore, CB-103 showed synergy when combined with standard-of-care
agents like fulvestrant and paclitaxel in breast cancer models.[10][16]

Compound Cancer Model Dosing Key Finding Reference

Delayed tumor
769-P CCRCC 8 mg/kg, p.o., growth,

Crenigacestat ) [13]
Xenograft 3x/week increased
survival
T-ALL PDX » Blocked in vivo
CB-103 Not specified [6]
Model tumor growth
GSl-Resistant 25 mg/kg, Inhibited tumor

6
TNBC Xenograft i.p./p.o., 2x/day growth 1o}

Endocrine- Synergistic tumor
Resistant ER+ Not specified reduction with [10][16]
BC Xenograft fulvestrant

Table 2: Comparative In Vivo Efficacy of Crenigacestat and CB-103.

Clinical Development and Performance

Both Crenigacestat and CB-103 have undergone Phase | clinical evaluation, which has defined
their safety profiles and recommended Phase 2 doses (RP2D). Overall, both agents have
shown modest single-agent clinical activity, primarily achieving disease stabilization rather than
objective responses.
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Parameter

Crenigacestat (LY3039478)

CB-103 (Limantrafin)

Phase | Trials

NCT02836600,
NCT01695005, and others

NCT03422679

Tumor Types

Advanced Solid Tumors, Non-
Hodgkin Lymphoma (NHL),
CLL, Adenoid Cystic
Carcinoma (ACC)

Advanced Solid Tumors (esp.
ACC), Hematologic

Malignancies

RP2D

50 mg, orally, three times a
week (TIW)

500 mg, orally, twice daily (5
days on, 2 off) OR 600 mg

once daily

Best Response

No confirmed objective
responses; Stable Disease
(SD)

No objective responses; Stable
Disease (SD)

Disease Control Rate

73% in ACC expansion cohort

58% in ACC patients

Median PFS

5.3 months in ACC expansion

cohort

2.5 months in ACC cohort

Key Efficacy Signal

Disease stabilization in some

patients

Disease stabilization,
particularly in NOTCH-mutant
ACC

References

[SIL7]8][19]

[71[20][21][22]

Table 3: Summary of Phase | Clinical Trial Data.

Crenigacestat's clinical development has been hampered by its limited activity and on-target

toxicities.[5][17] Combination studies with chemotherapy proved to be poorly tolerated.[23] CB-

103 demonstrated a more manageable safety profile, and while single-agent activity was

limited, its mechanism suggests potential in GSI-resistant tumors and in combination therapies.

[71(21]

Safety and Tolerability: The GSI vs. Transcriptional

Inhibitor Divide
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The differing mechanisms of action directly translate to distinct safety profiles, which is a critical
point of comparison.

o Crenigacestat: As a GSI, its toxicity profile is predictable and reflects the on-target inhibition
of Notch signaling in normal tissues, particularly the gastrointestinal tract where Notch is
crucial for cellular homeostasis.[24][25] The most common treatment-related adverse events
are diarrhea, nausea, vomiting, fatigue, and decreased appetite.[17][26] These Gl toxicities
are dose-limiting and have historically been a major challenge for the entire class of GSls.
[24]

e CB-103: By targeting the downstream transcriptional complex, CB-103 was designed to
avoid the broad enzymatic inhibition of gamma-secretase, which has numerous substrates
besides Notch.[9][10] Clinical data confirms that CB-103 is not associated with the severe Gl
toxicities seen with GSIs.[10][20][27] Its most common adverse events include nausea,
fatigue, and blurred vision, which was reversible.[20][21] Grade 3 or higher events have
included elevations in liver function tests.[21]
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Caption: Mechanism-Toxicity Relationship.
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Adverse Event (All Grades) Crenigacestat CB-103

Diarrhea Very Common (~56%) Common (~20%)

Nausea Very Common (~56%) Common (~24%)

Vomiting Common Less Common

Fatigue Common (~33%) Common (~12-22%)
Decreased Appetite Common Common (~20%)

Blurred Vision Not Reported as Common Common (~12%), Reversible

DLT observed, G3 events
Elevated LFTs (GGT/AST) Less Common
reported

References [17][26] [20][21]

Table 4. Comparison of Common Treatment-Related Adverse Events.

Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating and comparing
therapeutic agents. Below are outlines of key experimental protocols.

Protocol 1: Gamma-Secretase (GS) Activity Assay (for
Crenigacestat)

e Objective: To measure the inhibitory effect of a compound on the enzymatic activity of the
gamma-secretase complex.

e Principle: A cell-free assay using purified GS enzyme and a recombinant substrate
corresponding to the Notch receptor transmembrane domain fused to a reporter. Cleavage of
the substrate by GS releases the reporter, which can be quantified (e.g., by ELISA or
fluorescence).

o Methodology:
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o Isolate microsomal fractions containing the GS complex from a suitable cell line (e.g.,
HEK293).

o Incubate the microsomal fraction with a fluorogenic-tagged Notch substrate.
o Add serial dilutions of Crenigacestat or vehicle control (DMSO) to the reaction wells.
o Incubate at 37°C for a defined period (e.g., 1-4 hours).

o Terminate the reaction and measure the fluorescent signal generated by the cleaved
substrate.

o Calculate IC50 values by plotting the percentage of inhibition against the log concentration
of the inhibitor.

Protocol 2: Cell Viability Assay (General)

» Objective: To determine the effect of inhibitors on the proliferation and viability of cancer cell
lines.

e Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that
quantifies ATP, an indicator of metabolically active cells.

o Methodology:

o Seed cancer cells (e.g., 769-P for Crenigacestat, HCC1187 for CB-103) in 96-well plates
and allow them to adhere overnight.[11]

o Treat cells with a range of concentrations of CB-103, Crenigacestat, or vehicle control.[11]
o Incubate for a specified duration (e.g., 72-96 hours).[13]

o Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a
luminescent signal proportional to the amount of ATP present.

o Measure luminescence using a plate reader.

o Normalize data to vehicle-treated controls and calculate IC50 or GI50 values.
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Protocol 3: In Vivo Tumor Xenograft Study (General)

o Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

 Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are
established, mice are treated with the investigational drug, and tumor growth is monitored
over time.

o Methodology:

o Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 1076 cells) into the flank of
immunodeficient mice (e.g., NOD-SCID or NSG).[13]

o Monitor tumor growth using caliper measurements. When tumors reach a specified
volume (e.g., 100-200 mm3), randomize mice into treatment groups (e.g., vehicle,
Crenigacestat 8 mg/kg, CB-103 25 mg/kg).

o Administer treatment according to the specified schedule (e.g., oral gavage, daily or
3x/week).[13]

o Measure tumor volume and body weight 2-3 times per week.

o At the end of the study (based on tumor size limits or a pre-defined duration), euthanize
mice and excise tumors for downstream analysis (e.g., histology, biomarker analysis).

o Compare tumor growth inhibition (TGI) and survival outcomes between treatment groups.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.medchemexpress.com/LY3039478.html
https://www.benchchem.com/product/b1273782?utm_src=pdf-body
https://www.medchemexpress.com/LY3039478.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

1. Cell Line
Expansion

'

2. Subcutaneous
Implantation in Mice

'

3. Tumor Growth
Monitoring

4. Randomization
(Tumor Volume ~150mm3)

5a. Vehicle 5b. Drug Treatment
Control Group Group(s)

'y

6. Monitor Tumor Volume
& Body Weight

7. Study Endpoint
(e.g., Tumor Size Limit)

8. Tumor Excision &
Data Analysis

Click to download full resolution via product page

Caption: Typical workflow for a xenograft study.
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Conclusion: Choosing the Right Tool for the Job

CB-103 and Crenigacestat represent two distinct approaches to targeting the oncogenic Notch
pathway. The choice between these or similar agents depends critically on the specific
therapeutic context.

o Crenigacestat (LY3039478) exemplifies a potent, first-generation approach targeting the
gamma-secretase enzyme. While it demonstrates clear biochemical and preclinical efficacy,
its clinical utility is severely constrained by on-target gastrointestinal toxicities, a class-wide
effect for GSIs.[17][24] Its development highlights the challenge of inhibiting pleiotropic
enzymes.

e CB-103 (Limantrafin) represents a next-generation strategy, offering a more targeted
inhibition of the final step in Notch-mediated transcription.[7] Its key advantage is a
significantly improved safety profile, particularly the lack of severe Gl toxicity.[10][20] This
improved tolerability may open avenues for more effective dosing and, crucially, for
combination therapies. Furthermore, its unique mechanism provides a rational strategy to
overcome GSI resistance.[9]

For researchers, Crenigacestat may serve as a powerful tool for probing the effects of pan-
Notch inhibition in preclinical models where toxicity can be managed. However, from a drug
development perspective, the superior safety profile and novel mechanism of action make CB-
103 and other downstream inhibitors a more promising avenue for future clinical investigation,
especially in combination with other targeted agents or chemotherapy in biomarker-selected
patient populations.[9][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]

e 2. aacrjournals.org [aacrjournals.org]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1273782?utm_src=pdf-body
https://d-nb.info/1184638160/34
https://pubmed.ncbi.nlm.nih.gov/16542055/
https://www.benchchem.com/product/b1273782?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10501326/
https://www.mdpi.com/2072-6694/15/15/3957
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3020
https://www.mdpi.com/2072-6694/15/15/3957/review_report
https://www.benchchem.com/product/b1273782?utm_src=pdf-body
https://www.benchchem.com/product/b1273782?utm_src=pdf-body
https://www.mdpi.com/2072-6694/15/15/3957/review_report
https://pmc.ncbi.nlm.nih.gov/articles/PMC10416998/
https://www.benchchem.com/product/b1273782?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2072-6694/13/4/768
https://aacrjournals.org/clincancerres/article/21/5/955/247574/Molecular-Pathways-Translational-and-Therapeutic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

3. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies -
PubMed [pubmed.nchbi.nlm.nih.gov]

4. Facebook [cancer.gov]

5. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients
with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. A Phase | Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid
Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nim.nih.gov]

8. aacrjournals.org [aacrjournals.org]

9. mdpi.com [mdpi.com]

10. mdpi.com [mdpi.com]

11. selleckchem.com [selleckchem.com]

12. researchgate.net [researchgate.net]

13. medchemexpress.com [medchemexpress.com]
14. benchchem.com [benchchem.com]

15. selleckchem.com [selleckchem.com]

16. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical
Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

17. d-nb.info [d-nb.info]
18. researchgate.net [researchgate.net]

19. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients
with advanced solid tumors - PubMed [pubmed.ncbi.nim.nih.gov]

20. ascopubs.org [ascopubs.org]
21. aacrjournals.org [aacrjournals.org]
22. researchgate.net [researchgate.net]

23. A phase 1b study of crenigacestat (LY3039478) in combination with gemcitabine and
cisplatin or gemcitabine and carboplatin in patients with advanced or metastatic solid tumors
- PubMed [pubmed.ncbi.nlm.nih.gov]

24. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity -
PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38797752/
https://pubmed.ncbi.nlm.nih.gov/38797752/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/crenigacestat
https://pmc.ncbi.nlm.nih.gov/articles/PMC7960611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7960611/
https://www.medchemexpress.com/limantrafin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10501326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10501326/
https://aacrjournals.org/cancerres/article/79/4_Supplement/P4-07-05/639657/Abstract-P4-07-05-A-novel-first-in-class-Notch
https://www.mdpi.com/2072-6694/15/15/3957/review_report
https://www.mdpi.com/2072-6694/15/15/3957
https://www.selleckchem.com/products/ly3039478.html
https://www.researchgate.net/publication/372904017_The_Efficacy_of_CB-103_a_First-in-Class_Transcriptional_Notch_Inhibitor_in_Preclinical_Models_of_Breast_Cancer
https://www.medchemexpress.com/LY3039478.html
https://www.benchchem.com/pdf/Troubleshooting_inconsistent_results_in_Crenigacestat_experiments.pdf
https://www.selleckchem.com/products/cb-103.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10416998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10416998/
https://d-nb.info/1184638160/34
https://www.researchgate.net/publication/394153894_Notch_pathway_inhibition_with_crenigacestat_LY3039478_in_a_phase_I_first-in-human_clinical_trial_for_patients_with_relapsed_or_refractory_non-Hodgkin_lymphoma_and_B-cell_chronic_lymphocytic_leukemia
https://pubmed.ncbi.nlm.nih.gov/32939607/
https://pubmed.ncbi.nlm.nih.gov/32939607/
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3020
https://aacrjournals.org/cancerrescommun/article/3/9/1853/729041/A-Phase-I-Study-of-the-Pan-Notch-Inhibitor-CB-103
https://www.researchgate.net/publication/373349407_A_phase_1_study_of_the_pan-Notch_inhibitor_CB-103_for_patients_with_advanced_adenoid_cystic_carcinoma_and_other_tumors
https://pubmed.ncbi.nlm.nih.gov/36030462/
https://pubmed.ncbi.nlm.nih.gov/36030462/
https://pubmed.ncbi.nlm.nih.gov/36030462/
https://pubmed.ncbi.nlm.nih.gov/16542055/
https://pubmed.ncbi.nlm.nih.gov/16542055/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 25. REVIEW: y-Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current
State - PMC [pmc.ncbi.nim.nih.gov]

e 26. Notch pathway inhibition with crenigacestat (LY3039478) in a phase | first-in-human
clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic
lymphocytic leukemia - PubMed [pubmed.ncbi.nim.nih.gov]

e 27.| BioWorld [bioworld.com]

 To cite this document: BenchChem. [Head-to-Head Comparison: CB-103 vs. Crenigacestat
(LY3039478) in Notch Pathway Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273782#head-to-head-comparison-of-cb-103-and-
crenigacestat-ly3039478]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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